[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol is a chemical compound with significant relevance in various scientific fields. Its IUPAC name is [5-(furan-2-yl)-1-methylpyrazol-3-yl]methanol, and it has a molecular formula of CHNO and a molecular weight of 178.19 g/mol. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis. It is classified under the category of pyrazole derivatives, which are known for their diverse biological activities.
[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol belongs to the class of heterocyclic compounds, specifically pyrazoles. Pyrazoles are five-membered ring compounds containing two adjacent nitrogen atoms. This particular compound features a furan moiety, which contributes to its unique chemical characteristics and potential reactivity.
The synthesis of [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol can be achieved through various methods, typically involving the reaction of furan derivatives with methylhydrazine or similar reagents. One common synthetic route involves:
The reaction conditions, such as temperature and solvent choice, play a critical role in determining the yield and purity of the final product. For instance, using polar solvents can enhance solubility and facilitate better reaction kinetics.
The molecular structure of [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol features a pyrazole ring substituted at the 5-position with a furan ring and at the 3-position with a hydroxymethyl group.
Key structural identifiers include:
[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol can participate in various chemical reactions:
The reactivity of this compound can be attributed to both the electron-rich nature of the furan ring and the presence of functional groups that facilitate further chemical transformations.
The mechanism of action for compounds like [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol often involves interactions with biological targets such as enzymes or receptors. The hydroxymethyl group may enhance solubility and bioavailability, allowing for better interaction with target sites.
Studies have indicated that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antipyretic activities, suggesting that [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol may also possess similar pharmacological properties.
The compound typically appears as a solid at room temperature, with specific melting and boiling points dependent on purity and crystallization conditions.
Key chemical properties include:
Relevant data from suppliers indicate that the compound maintains high purity levels (≥95%) when stored properly .
[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol has potential applications in:
The pyrazole ring formation serves as the foundational step in synthesizing this hybrid molecule. Two predominant condensation strategies are employed:
Table 1: Pyrazole Core Assembly Methods
Strategy | Reagents | Regioselectivity Control | Yield Range |
---|---|---|---|
Knorr Condensation | Hydrazine + 1,3-dicarbonyl | Thermodynamic control | 60-75% |
1,3-Dipolar | Nitrile imine + Alkyne | Steric bias | 70-85% |
Protecting groups (PGs) such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) are often deployed to shield reactive sites during ring formation. Coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU facilitate fragment ligation in solution-phase approaches [4] [8].
Installing the hydroxymethyl group at C3 demands precision to avoid O-alkylation or N-alkylation side reactions. Key methodologies include:
Table 2: Hydroxymethylation Approaches
Method | Conditions | Chemoselectivity | Limitations |
---|---|---|---|
Carboxylate Reduction | DIBAL-H, CH₂Cl₂, -78°C | High (C3 vs N2) | Over-reduction risk |
Protected Intermediate | TBSCl/imidazole, then deprot. | Excellent | Multi-step inefficiency |
The analog (1-methyl-1H-pyrazol-3-yl)methanol (CAS: 84547-62-6) serves as a model system for optimizing reduction protocols prior to furan integration [8].
Converging the furan and pyrazole subunits necessitates tailored catalysis:
Recent advances leverage hydrogen spillover mechanisms on metal phosphide catalysts (e.g., Ni₂P/SiO₂) to simultaneously activate furan carbonyls and pyrazole C-H bonds, achieving hybridization yields >85% at 150°C [6]. The furan's electron-rich C2 position exhibits innate nucleophilicity, favoring C5-pyrazole linkage under mild Brønsted acid catalysis (e.g., p-TsOH) [2].
The selection between solid-phase peptide synthesis (SPPS) and solution-phase (LPPS) significantly impacts efficiency:
Table 3: SPPS vs. Solution-Phase for Hybrid Synthesis
Parameter | Solid-Phase (SPPS) | Solution-Phase (LPPS) |
---|---|---|
Resin Compatibility | Wang or Rink amide resins | Not applicable |
Coupling Efficiency | >99.5% per step (automated) | 85-95% per step (manual optimization) |
Purification | On-resin washing; final cleavage | Chromatography after each step |
Scale-Up Feasibility | Limited by resin loading capacity | High (gram-to-kilogram) |
Sequence Complexity | Superior for long peptides | Ideal for short sequences |
Convergent hybrid synthesis often employs SPPS for pyrazole core assembly followed by solution-phase furan coupling, leveraging the strengths of both methods .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: